Z-L-methionine N-hydroxysuccinimide ester
Description
Historical Trajectory and Evolution of Activated Esters in Organic Synthesis
The concept of activating carboxylic acids to facilitate amide bond formation is a central theme in organic synthesis, particularly in the demanding field of peptide chemistry. researchgate.netrsc.org An active ester is a functional group that is highly susceptible to nucleophilic attack, allowing reactions to proceed more rapidly than with unactivated counterparts like simple alkyl esters. wikipedia.org The journey of activated esters began as a strategy to overcome the challenges of peptide synthesis, such as the need for mild reaction conditions to prevent racemization. researchgate.netrsc.org
In 1955, a significant breakthrough occurred when Bodánszky utilized 4-nitrophenol (B140041) esters for the synthesis of the neuropeptide oxytocin. thieme-connect.deamerigoscientific.com This work demonstrated the utility of activated esters in forming peptide bonds via aminolysis. thieme-connect.deamerigoscientific.com Following this discovery, the field rapidly expanded, with researchers exploring various activating groups to improve reactivity and simplify purification. chemicalbook.com This exploration led to the development of other activated esters, including cyanomethyl esters. chemicalbook.com In 1961, Nefkens and Tesser introduced the more reactive N-hydroxyphthalimide esters, which were notable for their high reactivity and crystallinity. thieme-connect.deamerigoscientific.comchemicalbook.com
However, it was the development of N-hydroxysuccinimide (NHS) esters by Anderson and co-workers in 1963 that marked a pivotal moment in the evolution of activated esters. thieme-connect.deamerigoscientific.comrsc.org NHS esters offered a distinct advantage: the N-hydroxysuccinimide by-product is water-soluble, which simplifies the purification of the final product under neutral conditions. amerigoscientific.comchemicalbook.com While other activated esters have been developed, NHS esters remain one of the most widely used classes due to their shelf-stability, favorable reactivity, and the ease with which they form amide bonds under mild conditions. thieme-connect.deamerigoscientific.com This historical progression from early nitrophenyl esters to the highly versatile NHS esters laid the essential groundwork for modern peptide synthesis and bioconjugation techniques. thieme-connect.deamerigoscientific.com
The Foundational Role of N-Hydroxysuccinimide Esters in Peptide and Bioconjugate Chemistry
N-Hydroxysuccinimide (NHS) esters are indispensable tools in modern biochemistry, serving as a cornerstone for both peptide synthesis and the chemical modification of biomolecules (bioconjugation). thieme-connect.dechemicalbook.com Their prominence stems from their ability to react efficiently and selectively with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds. nih.govresearchgate.net This reaction is highly effective under mild, slightly alkaline conditions (typically pH 7.5-8.5), which is crucial for maintaining the structural integrity and function of sensitive biological molecules. rsc.org
The resulting amide linkage is identical to the peptide bonds that form the backbone of natural proteins, ensuring the stability of the conjugate. The favorable characteristics of NHS esters include their relative stability, especially compared to other activated esters, good crystallizability, and high reactivity with aliphatic amines. chemicalbook.comguidechem.com These properties make them ideal reagents for a wide range of applications. chemicalbook.com
In the realm of bioconjugation, NHS esters are widely employed to attach various labels and functional moieties to proteins and other biomolecules. chemicalbook.comguidechem.com For instance, they are used to create fluorescently labeled proteins for imaging studies by conjugating fluorophore dyes like Cy5 or fluorescein. thieme-connect.dewikipedia.orgnih.gov This method is also fundamental for immobilizing enzymes and antibodies onto surfaces for use in biosensors and biochips. amerigoscientific.comwikipedia.org Furthermore, NHS esters are utilized in nuclear imaging to label biomolecules for diagnostic purposes. thieme-connect.deamerigoscientific.com The stability of NHS esters allows them to be purified, stored at low temperatures, and sold commercially, making these powerful reagents readily accessible for research. wikipedia.org Their ability to facilitate the creation of stable, well-defined bioconjugates under biologically compatible conditions solidifies their foundational role in the field. rsc.orgchemicalbook.com
Specific Significance of N-Protected Amino Acid N-Hydroxysuccinimide Esters in Advanced Chemical Synthesis
The specific utility of N-protected amino acid N-hydroxysuccinimide esters lies in their central role in the stepwise synthesis of peptides. researchgate.net While NHS esters are excellent for reacting with amines, peptide synthesis requires precise, sequential addition of amino acids to a growing chain. researchgate.net This necessitates that the amino group of the incoming amino acid be temporarily blocked or "protected" to prevent self-polymerization and ensure that it only reacts via its activated carboxyl group. researchgate.net
By attaching a protecting group, such as the benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group, to the N-terminus of an amino acid, chemists can create a stable building block. orgsyn.org The carboxylic acid end of this N-protected amino acid can then be activated as an NHS ester. chemicalbook.com This creates a defined, isolable, and often crystalline reagent that is ready for coupling. chemicalbook.comnih.gov These activated esters are stable enough for storage but sufficiently reactive to form a peptide bond with the free amino group of another amino acid or a growing peptide chain. chemicalbook.com
The use of these reagents is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). nih.gov The process involves coupling the N-protected amino acid NHS ester with the N-terminal amine of the peptide chain. fiveable.me After the peptide bond is formed, the N-terminal protecting group is selectively removed in a deprotection step, revealing a new free amine ready for the next coupling cycle. orgsyn.org This iterative cycle of coupling and deprotection allows for the construction of peptides with a precisely defined sequence. researchgate.net The significance of N-protected amino acid NHS esters is their ability to provide the control necessary for building complex peptide structures, a fundamental requirement in drug discovery and materials science. researchgate.netresearchgate.net
Rationale and Scope for Academic Research on Z-L-Methionine N-Hydroxysuccinimide Ester
The academic interest in this compound stems from its specific utility as a building block in peptide synthesis. This compound combines three key chemical features: the L-methionine side chain, the N-terminal benzyloxycarbonyl (Z) protecting group, and the C-terminal N-hydroxysuccinimide (NHS) ester activating group. Methionine is an essential amino acid with a thioether side chain, and its incorporation into peptides can be important for biological activity and for introducing a unique chemical handle. rsc.org
The rationale for using the Z-protected form is to control the coupling reaction. The Z-group prevents the amino group of the methionine from reacting with its own or other activated carboxyl groups, thereby directing the formation of a peptide bond exclusively at the desired N-terminus of a growing peptide chain. The NHS ester provides a highly reactive "activated" carboxyl group that readily couples with a free amine under mild conditions, which is crucial for preserving the integrity of both the peptide and the often-sensitive amino acid side chains. chemicalbook.comguidechem.com
Research involving this compound would likely focus on its application in the synthesis of specific peptide sequences where the inclusion of methionine is critical. The scope of such research includes:
Peptide Synthesis: Employing the reagent in the stepwise synthesis of biologically active peptides or proteins where methionine plays a key structural or functional role.
Methodology Development: Investigating its reactivity and stability in various coupling protocols to optimize yields and minimize side reactions, particularly oxidation of the methionine sulfur.
Bioconjugation: While less common for this specific protected form, derivatives could be explored in strategies for creating complex biomolecular structures.
Essentially, this compound serves as a well-defined, reactive monomer for the precise incorporation of a protected methionine residue into a custom-designed peptide, making it a valuable subject for studies in synthetic organic chemistry and chemical biology.
Data Tables
Table 1: Properties of N-Hydroxysuccinimide (NHS) This table summarizes key properties of the core reagent used to create NHS esters.
| Property | Value | Reference(s) |
| IUPAC Name | 1-Hydroxypyrrolidine-2,5-dione | wikipedia.org |
| Chemical Formula | C₄H₅NO₃ | wikipedia.org |
| Molar Mass | 115.09 g/mol | wikipedia.org |
| Appearance | White solid / Colourless crystals | wikipedia.orgchemicalbook.com |
| Melting Point | 95-100 °C | chemicalbook.comchemicalbook.com |
| Synthesis | Heating succinic anhydride (B1165640) with hydroxylamine (B1172632) or hydroxylamine hydrochloride | chemicalbook.comwikipedia.org |
| Primary Use | Activating reagent for carboxylic acids in peptide synthesis and bioconjugation | wikipedia.orgchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O6S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |
InChI Key |
HWPGHRPTDZRQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Protected Amino Acid N Hydroxysuccinimide Esters, Including Z L Methionine N Hydroxysuccinimide Ester
Classical Activation and Coupling Routes
The traditional synthesis of N-hydroxysuccinimide esters involves the activation of a carboxylic acid group on an N-protected amino acid, followed by its reaction with N-hydroxysuccinimide.
Carbodiimide-Mediated Esterification: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Applications
The most prevalent method for synthesizing NHS esters utilizes carbodiimide (B86325) coupling agents, with Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being the most common. researchgate.netthieme-connect.com This method is widely applicable to a vast range of carboxylic acids, including N-protected amino acids like Z-L-methionine. amerigoscientific.comchemimpex.com
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. amerigoscientific.com This intermediate is then subjected to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, yielding the desired NHS ester and a urea (B33335) byproduct. amerigoscientific.comchemicalbook.com
A typical procedure involves dissolving the N-protected amino acid (e.g., benzyloxycarbonylglycine) and N-hydroxysuccinimide in an anhydrous solvent such as dioxane or dimethoxyethane at 0°C. chemicalbook.comgoogle.com An equimolar amount of DCC or EDC is then added, and the reaction mixture is allowed to proceed for several hours, often overnight in a refrigerator. chemicalbook.comgoogle.com
A significant drawback of using DCC is the formation of dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and must be removed by filtration. cellmosaic.com In contrast, the urea byproduct generated from EDC is water-soluble, simplifying the purification process, particularly for aqueous-phase reactions. taylorandfrancis.comresearchgate.net The use of EDC in conjunction with NHS is a common strategy for immobilizing proteins and enzymes onto surfaces for applications like biosensors. taylorandfrancis.com
| Coupling Agent | Key Features | Byproduct | Solubility of Byproduct |
| DCC | Widely used, effective | Dicyclohexylurea (DCU) | Insoluble in many organic solvents |
| EDC | Water-soluble, good for aqueous reactions | Water-soluble urea derivative | Soluble in water |
Alternative Carboxylic Acid Activation Strategies for N-Hydroxysuccinimide Ester Formation
While carbodiimide-based routes are dominant, alternative methods have been developed to circumvent issues like byproduct removal and potential side reactions. amerigoscientific.com
The mixed anhydride (B1165640) method provides a pathway to synthesize NHS esters of acyl peptides, often without racemization. acs.orgacs.org This technique involves the reaction of the N-protected amino acid with an acid chloride, such as isobutyl chloroformate, in the presence of a base to form a reactive mixed carbonic-carboxylic anhydride intermediate. amerigoscientific.comthieme-connect.com Subsequent reaction of this intermediate with N-hydroxysuccinimide yields the target NHS ester. amerigoscientific.com This approach can be advantageous as the byproducts are often more easily removed than DCU. thieme-connect.de
Chlorophosphates serve as potent activating agents for the synthesis of NHS esters. amerigoscientific.com These reagents can facilitate the formation of succinimidyl esters from carboxylic acids in high yields under basic conditions. researchgate.net This method represents another alternative to the standard carbodiimide protocols, offering different reaction conditions and byproduct profiles. amerigoscientific.com
Contemporary and Innovative Synthetic Protocols
Modern synthetic chemistry has introduced novel methods for NHS ester formation, expanding the range of accessible starting materials and improving reaction efficiency.
Palladium-Catalyzed Carbonylative Cross-Coupling Methodologies
A significant innovation in NHS ester synthesis is the use of palladium-catalyzed carbonylation reactions. amerigoscientific.com This approach diverges from traditional carboxylic acid activation by enabling the synthesis of NHS esters directly from (hetero)aryl halides or triflates. amerigoscientific.comadelphi.edu The reaction involves the coupling of the halide or triflate with N-hydroxysuccinimide under carbon monoxide pressure, catalyzed by a palladium complex. amerigoscientific.comadelphi.edu
Excellent yields, sometimes up to 94%, have been reported for the synthesis of aromatic NHS esters under relatively mild conditions (e.g., 70°C and 1 atmosphere of CO pressure in DMSO). adelphi.edu This carbonylative cross-coupling represents a powerful strategy for accessing diverse NHS esters from different precursors than classical methods allow. amerigoscientific.com While primarily demonstrated for aromatic systems, this technology highlights the ongoing evolution of synthetic routes to these crucial reagents. researchgate.net
Metal-Free and Carbodiimide-Free Approaches (e.g., I2/PPh3/Et3N System)
To overcome the drawbacks of carbodiimide-based methods, metal-free and carbodiimide-free strategies for synthesizing active esters have emerged. One such notable method involves the use of a triphenylphosphine (B44618) (PPh3)/iodine (I2)/triethylamine (Et3N) system. organic-chemistry.org This approach facilitates the conversion of a wide range of carboxylic acids, including N-protected amino acids, into their corresponding N-hydroxysuccinimide esters. organic-chemistry.orgresearchgate.net
The reaction is typically performed at room temperature and avoids the use of traditional coupling agents, making the process simpler and more cost-effective. organic-chemistry.org The system has demonstrated a broad substrate scope, proving effective for aromatic, aliphatic, and α-amino acid derivatives. organic-chemistry.org This method is also applicable to the synthesis of other active esters, such as N-hydroxyphthalimide esters and N-acylsaccharins. organic-chemistry.org The use of polymer-supported PPh3 can further simplify the procedure, allowing for easier purification of the final product. researchgate.net
Green Chemistry Principles in Synthesis: Solventless and Continuous Flow Methods
In line with the principles of green chemistry, which aim to reduce waste and environmental impact, innovative synthetic techniques are being applied to the production of N-protected amino acid esters. unibo.itjddhs.com These methods include solventless synthesis and continuous flow processing.
Solventless mechanosynthesis represents a significant advancement in green chemistry. nih.gov Mechanochemical derivatization of N-protected amino acids has been successfully performed in a ball mill under solvent-free conditions. This technique has been used to prepare N-protected α- and β-amino esters via carbamoylation or through a one-pot activation/esterification reaction. nih.gov These solvent-free methods offer reduced reaction times, improved yields, and simplified work-up procedures. nih.gov
Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield. nih.gov This technology is increasingly being used for the synthesis of esters and amides, including active pharmaceutical ingredients. acs.orgrsc.org By integrating reaction and purification steps, often using polymer-supported reagents, continuous flow processes can minimize waste and reduce the need for traditional aqueous extractions and column chromatography. nih.gov The improved heat and mass transfer in flow reactors also allows for the safe scale-up of exothermic reactions. nih.gov Solid catalysts have been developed that are highly active and robust for producing esters under continuous flow conditions, outperforming many commercial catalysts. riken.jp
Stereochemical Integrity and Purification Considerations in N-Protected Amino Acid N-Hydroxysuccinimide Ester Synthesis
Maintaining stereochemical purity and ensuring high product quality are paramount in the synthesis of chiral molecules like Z-L-methionine N-hydroxysuccinimide ester.
Control and Assessment of Racemization
The activation of N-protected amino acids is a critical step where the risk of racemization—the loss of stereochemical integrity at the α-carbon—is highest. nih.govhighfine.com This can occur through two primary mechanisms: direct enolization (proton abstraction from the α-carbon) or the formation of a 5(4H)-oxazolone intermediate. highfine.commdpi.com The extent of racemization is influenced by several factors, including the choice of coupling reagent, the basicity of organic bases used, and the presence of additives. nih.govhighfine.com
Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. peptide.com The selection of the coupling reagent is crucial; for instance, reagents like HATU can lead to significant epimerization, while others like those based on OxymaPure or ynamides have been shown to effectively suppress racemization. mdpi.comacs.orgchemrxiv.org The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to minimize racemization, especially when using carbodiimide-type condensing agents. highfine.compeptide.com The I2/PPh3/Et3N system has also been shown to result in minimal racemization. organic-chemistry.org Assessment of racemization can be performed using techniques like HPLC analysis of diastereomeric products. nih.govmdpi.com
Table 1: Effect of Coupling Reagents on Racemization
| Coupling Reagent | Observed Racemization/Epimerization Level | Reference |
|---|---|---|
| HATU/NMM | Significant for Fmoc-L-Ser(tBu)-OH | nih.gov |
| DIC/Oxyma | Negligible for Fmoc-L-Cys(Trt)-OH; 1.8% for Fmoc-L-His(Trt)-OH | nih.gov |
| HBTU, HATU, PyBOP | Significant epimerization | mdpi.com |
| COMU | Reduced epimerization compared to HBTU/HATU | acs.org |
| Ynamides (MYMsA, MYMTsA) | Low epimerization product | mdpi.com |
Strategies for Isolation and Purification of this compound and Analogues
The purification of N-hydroxysuccinimide esters requires methods that effectively remove unreacted starting materials, coupling agents, and byproducts without degrading the target compound. A significant advantage of using NHS esters is that the N-hydroxysuccinimide byproduct is water-soluble, which simplifies its removal during workup. researchgate.net
A common initial purification step involves liquid-liquid extraction. researchgate.net The reaction mixture is often treated with a weak base, such as a sodium carbonate or bicarbonate solution, to neutralize any remaining acidic components and convert them into their water-soluble salts. scienceready.com.auweebly.com The ester, typically residing in the organic layer, is then separated. scienceready.com.au This organic layer is subsequently washed, dried over an agent like calcium chloride or magnesium sulfate, and concentrated. lookchem.com
Further purification can be achieved through several techniques:
Distillation: For volatile esters, fractional distillation under vacuum can be effective for removing residual impurities. researchgate.netlookchem.com
Crystallization: Solid esters are often purified by recrystallization from appropriate non-hydroxylic solvents like toluene (B28343) or isopropanol (B130326) to prevent alcohol exchange. lookchem.comgoogle.com
Chromatography: Column chromatography is a powerful tool for separating the desired ester from closely related impurities. researchgate.net For biomolecule conjugates, gel-filtration chromatography is frequently employed. lumiprobe.com
Stability and Storage Protocols for Reactive Esters
N-hydroxysuccinimide esters are reactive compounds that are sensitive to hydrolysis. rsc.orgthermofisher.com While relatively stable compared to other active esters, their long-term stability and reactivity depend heavily on proper storage conditions. rsc.org Hydrolysis, caused by exposure to moisture from the air or in solvents, is a primary cause of reagent degradation. rsc.orgthermofisher.com
To ensure the longevity and efficacy of this compound and its analogs, the following storage protocols are recommended:
Anhydrous Conditions: The compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture. thermofisher.comresearchgate.net The use of a desiccant within a secondary container is also advised. researchgate.net
Low Temperature: Storage at low temperatures, such as -20°C or -80°C, is crucial to slow the rate of degradation. researchgate.netmedchemexpress.com
Solvent Purity: If stored in solution, only high-purity, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) should be used. researchgate.net Solutions should be prepared fresh when possible. researchgate.net
Handling: Before opening, the reagent container must be allowed to equilibrate to room temperature to prevent condensation of moisture onto the cold solid. thermofisher.comresearchgate.net For frequent use, it is best to aliquot the solid or stock solutions into smaller, single-use vials to avoid repeated warming and cooling cycles and contamination of the bulk supply. researchgate.net
Light Protection: Amber vials or containers wrapped in foil should be used to protect light-sensitive compounds. researchgate.net
Table 2: Summary of Storage Recommendations for NHS Esters
| Condition | Recommendation | Rationale | Reference |
|---|---|---|---|
| Temperature | -20°C to -80°C | Minimizes degradation and hydrolysis rates. | researchgate.net |
| Atmosphere | Store under dry, inert gas (Nitrogen/Argon). Use desiccant. | Prevents hydrolysis from atmospheric moisture. | thermofisher.comresearchgate.net |
| Handling | Equilibrate container to room temperature before opening. Aliquot for multiple uses. | Prevents moisture condensation on the cold reagent. Avoids contamination of bulk supply. | thermofisher.comresearchgate.net |
| Solvents | Use high-purity, anhydrous solvents (e.g., DMF, DMSO). Prepare solutions fresh. | Prevents hydrolysis from water traces in solvents. | lumiprobe.comresearchgate.net |
| Light | Store in amber vials or protect from light. | Prevents degradation of light-sensitive compounds. | researchgate.net |
Mechanistic Investigations of N Hydroxysuccinimide Esters in Amide Bond Formation and Selective Reactions
Elucidation of Nucleophilic Acyl Substitution Pathways
The reaction of Z-L-methionine N-hydroxysuccinimide ester with an amine to form an amide bond proceeds through a nucleophilic acyl substitution mechanism. This pathway is characteristic of carboxylic acid derivatives and involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the leaving group.
The reaction between an NHS ester and a primary amine is a bimolecular reaction, and its rate is dependent on the concentration of both reactants. The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. glenresearch.com The reaction rate is significantly influenced by the basicity and steric hindrance of the amine. Studies on various NHS esters have shown a correlation between the pKa of the amine and the reaction rate, with more basic amines generally reacting faster. mst.edu However, sterically hindered amines exhibit lower reactivity due to the difficulty in approaching the electrophilic carbonyl center. mst.edu
Table 1: Representative Kinetic Data for Amine-Mediated Reactions of NHS Esters This table presents generalized data for NHS esters to illustrate the principles, as specific data for this compound is not readily available.
| Amine | Relative Rate Constant (krel) | pKa of Conjugate Acid |
|---|---|---|
| Glycine | 1.0 | 9.6 |
| Alanine | 0.8 | 9.7 |
| Lysine (B10760008) (ε-amino group) | 1.2 | 10.5 |
| Triethylamine | Very Low | 10.7 |
The N-hydroxysuccinimide (NHS) moiety is an effective leaving group, a crucial feature for the facile progress of the nucleophilic acyl substitution reaction. The stability of the resulting N-hydroxysuccinimide anion is attributed to resonance stabilization and the electron-withdrawing effect of the two carbonyl groups in the succinimide ring. This stabilization lowers the activation energy for the breakdown of the tetrahedral intermediate, thereby facilitating the departure of the leaving group and the formation of the amide bond. The pKa of N-hydroxysuccinimide is approximately 6.0, indicating that it is a reasonably acidic compound and its conjugate base is a stable, weak base.
The structure of both the NHS ester and the amine nucleophile significantly influences the reaction rate. For the NHS ester, electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, bulky groups near the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction.
On the amine side, primary amines are generally more reactive than secondary amines due to less steric hindrance. The accessibility of the amine is also a critical factor, especially in the context of protein modification where lysine side chains or the N-terminus are the primary targets. Amines located in sterically crowded regions of a protein will react more slowly than those on the surface. sigmaaldrich.com Studies on the aminolysis of N-hydroxysuccinimide esters have demonstrated a significant sensitivity to steric factors, which supports the formation of a crowded tetrahedral intermediate. mst.edu
pH-Dependent Reactivity and Competing Hydrolysis
The reactivity of this compound is highly dependent on the pH of the reaction medium. This is due to the influence of pH on the protonation state of the amine nucleophile and the competition with hydrolysis of the ester.
For an amine to act as a nucleophile, it must be in its deprotonated, free-base form. The concentration of the deprotonated amine is dictated by the Henderson-Hasselbalch equation and is therefore directly dependent on the pH of the solution and the pKa of the amine. At a pH below the pKa of the amine, the majority of the amine will be in its protonated, non-nucleophilic ammonium form, leading to a significant decrease in the reaction rate. jyi.org As the pH increases above the pKa, the concentration of the deprotonated amine increases, and the rate of aminolysis generally increases. jyi.orgrsc.org Therefore, reactions with NHS esters are typically carried out at a pH between 7 and 9 to ensure a sufficient concentration of the reactive amine. glenresearch.com
A significant competing reaction for the aminolysis of NHS esters in aqueous environments is hydrolysis, where water acts as the nucleophile to cleave the ester bond. The rate of hydrolysis is also pH-dependent, increasing with higher pH due to the increased concentration of the more nucleophilic hydroxide ion. nih.govresearchgate.net
The outcome of the reaction, whether it is the desired amide formation (aminolysis) or the undesired hydrolysis, depends on the relative rates of these two competing pathways. The ratio of the rate of aminolysis to the rate of hydrolysis is a critical parameter for the efficiency of the conjugation reaction. Kinetic studies on various NHS esters have shown that while the rate of aminolysis increases with pH, the rate of hydrolysis often increases more rapidly, especially at higher pH values. nih.govresearchgate.net Therefore, an optimal pH must be chosen to maximize the yield of the amide product while minimizing the extent of hydrolysis. For many NHS esters, a pH range of 7.0 to 8.5 is considered a good compromise. nih.gov
Table 2: pH-Dependence of Half-life for a Typical NHS Ester This table presents generalized data to illustrate the trend of hydrolysis, as specific data for this compound is not readily available.
| pH | Approximate Half-life (t1/2) |
|---|---|
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Chemoselectivity Profiling of this compound
The chemoselectivity of N-hydroxysuccinimide (NHS) esters is a critical aspect of their application in bioconjugation and peptide synthesis. While highly reactive towards primary amines, their potential for side reactions with other nucleophilic amino acid residues necessitates a thorough understanding of their reactivity profile. This section details the selective reactivity of this compound with primary aliphatic amines, characterizes unintended side reactions with other protein residues, and outlines methodologies to enhance chemoselectivity in complex biological environments.
Selective Reactivity with Primary Aliphatic Amines
This compound, like other NHS esters, exhibits a strong preference for reacting with primary aliphatic amines to form stable amide bonds. nih.govglenresearch.com This reactivity is primarily directed towards the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins and peptides. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and the subsequent release of N-hydroxysuccinimide as a leaving group. glenresearch.com
The efficiency of this acylation reaction is significantly influenced by the pH of the reaction medium. The optimal pH range for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5. windows.net At lower pH values, the amine groups are protonated, reducing their nucleophilicity and slowing down the reaction rate. windows.net Conversely, at higher pH levels, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis. windows.netnih.gov
The reaction is generally carried out in aqueous buffers, although organic co-solvents such as DMSO or DMF may be used to dissolve sparingly soluble NHS esters. windows.net It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, to avoid unwanted reactions with the buffer components. windows.net
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| pH | 8.3 - 8.5 | Balances amine nucleophilicity and ester hydrolysis for optimal reaction efficiency. windows.net |
| Temperature | Room Temperature or 4°C | Milder temperatures are often used to maintain the stability of biological molecules. |
| Solvent | Aqueous Buffer (e.g., PBS, Bicarbonate) | Maintains the native conformation of proteins and peptides. windows.net |
| Co-solvent (if needed) | DMSO or DMF | To solubilize hydrophobic NHS esters. windows.net |
| Reaction Time | 1 - 4 hours | Typically sufficient for near-complete reaction, but can be optimized. windows.net |
Characterization of Unintended Side Reactions with Other Protein Residues (Serine, Tyrosine, Threonine)
While primary amines are the principal targets for NHS esters, side reactions with other nucleophilic amino acid residues can occur, particularly when a large excess of the labeling reagent is used. nih.gov Among these, the hydroxyl-containing residues—serine and threonine—and the phenolic side chain of tyrosine are of notable concern.
The hydroxyl groups of serine and threonine can be acylated by NHS esters to form ester linkages. nih.gov Similarly, the hydroxyl group of tyrosine can react to form a phenolic ester. However, these ester bonds are significantly less stable than the amide bonds formed with primary amines, especially under basic conditions, and are prone to hydrolysis. glenresearch.comnih.gov
Studies have shown that even with a high excess of an NHS ester, the resulting ester linkages with hydroxyl-containing amino acids can be selectively cleaved. Incubation in a boiling water bath has been demonstrated to hydrolyze these acetyl-ester bonds while leaving the more stable acetyl-amide bonds intact. nih.gov This suggests that modifications at serine, threonine, and tyrosine residues are often transient and can be reversed under specific conditions.
The reactivity of NHS esters with various amino acid side chains generally follows the order: primary amines > thiols > phenols > alcohols. nih.gov While the reaction with the thiol group of cysteine is possible, the resulting thioester is also susceptible to hydrolysis or displacement by amines. glenresearch.com
| Amino Acid Residue | Reactive Group | Product of Reaction | Bond Stability | Reversibility |
|---|---|---|---|---|
| Serine | Hydroxyl (-OH) | O-acyl isoseriene derivative | Less stable than amide bond; prone to hydrolysis. nih.gov | Can be reversed by hydrolysis, for example, by heating. nih.gov |
| Threonine | Hydroxyl (-OH) | O-acyl isothreonine derivative | Less stable than amide bond; prone to hydrolysis. nih.gov | Can be reversed by hydrolysis. nih.gov |
| Tyrosine | Phenolic Hydroxyl (-OH) | Phenolic ester | Less stable than amide bond; prone to hydrolysis. nih.gov | Can be reversed by hydrolysis. |
Methodologies for Enhanced Chemoselectivity in Complex Biological Milieux
Achieving high chemoselectivity is paramount when labeling complex biological molecules like proteins to ensure that the modification is site-specific and does not disrupt the protein's structure or function. nih.gov Several strategies can be employed to enhance the selectivity of NHS ester reactions for primary amines.
One of the most straightforward methods to improve selectivity is the careful control of reaction conditions. By maintaining the pH within the optimal range of 8.3-8.5 and using a minimal excess of the NHS ester, the likelihood of side reactions can be reduced. windows.netnih.gov
A more advanced approach involves the chemical transformation of the NHS ester into a more selective reagent. For instance, a two-step, one-pot method has been developed where the NHS ester is first converted into a thioester by reacting it with a thiol-containing compound such as 2-mercaptoethanesulfonate (MESNA). nih.govacs.org This in situ generated thioester can then react selectively with an N-terminal cysteine residue via native chemical ligation (NCL), providing a highly specific method for N-terminal protein labeling. nih.govnih.gov This strategy effectively shifts the reactivity from primary amines to a unique N-terminal cysteine, thereby improving chemoselectivity. acs.org
Another strategy to mitigate the effects of non-specific acylation of hydroxyl groups is to treat the reaction mixture under conditions that selectively reverse these modifications. As mentioned previously, heating the sample after the initial reaction can hydrolyze the less stable ester linkages formed with serine, threonine, and tyrosine, while preserving the desired amide bonds. nih.gov
| Methodology | Principle | Advantages | Considerations |
|---|---|---|---|
| pH Control | Maintaining pH at 8.3-8.5 to favor aminolysis over hydrolysis and minimize side reactions. windows.net | Simple to implement. | May not completely eliminate side reactions with highly reactive nucleophiles. |
| Stoichiometry Control | Using the minimum necessary excess of the NHS ester. nih.gov | Reduces the probability of off-target modifications. | Requires careful optimization for each specific protein or peptide. |
| Conversion to Thioester | In situ reaction of the NHS ester with a thiol (e.g., MESNA) to form a more selective thioester for N-terminal cysteine labeling via NCL. nih.govacs.org | High degree of selectivity for N-terminal cysteine. nih.gov | Requires the presence of a unique N-terminal cysteine on the target protein. |
| Post-reaction Hydrolysis of Esters | Heating the sample after acylation to selectively hydrolyze unstable ester side products. nih.gov | Removes unwanted modifications from serine, threonine, and tyrosine. | The stability of the target protein to heat must be considered. |
Advanced Applications of N Protected Amino Acid N Hydroxysuccinimide Esters in Biochemical and Organic Synthesis
Foundational Applications in Peptide and Oligopeptide Synthesis
N-hydroxysuccinimide esters of N-protected amino acids are widely employed in peptide synthesis due to their favorable reactivity and the relative ease of purification of the resulting peptides. nih.gov The NHS ester activates the carboxyl group of the amino acid, facilitating the formation of a stable amide bond with the free amino group of another amino acid or a growing peptide chain. bachem.com
Z-L-methionine N-hydroxysuccinimide ester serves as a crucial building block for introducing methionine residues into a peptide sequence. The benzyloxycarbonyl (Z) group provides temporary protection for the α-amino group of methionine, preventing self-polymerization and allowing for controlled, stepwise peptide elongation. nih.gov The NHS ester endows the carboxyl group with high reactivity towards nucleophilic attack by the amino group of the incoming amino acid.
The general process of peptide elongation using this compound in solid-phase peptide synthesis (SPPS) involves the following steps:
Deprotection: The N-terminal protecting group (commonly Fmoc in modern SPPS) of the resin-bound peptide is removed.
Activation and Coupling: this compound is dissolved in a suitable solvent, such as dimethylformamide (DMF), and added to the resin. The activated carboxyl group of the methionine derivative reacts with the free N-terminal amine of the peptide chain.
Washing: Excess reagents and the N-hydroxysuccinimide byproduct are washed away, leaving the elongated peptide covalently attached to the solid support.
This cycle is repeated with different N-protected amino acid NHS esters to assemble the desired peptide sequence. The use of this compound is particularly important for the synthesis of bioactive peptides and proteins where methionine plays a critical role in their structure and function. However, the synthesis of methionine-containing peptides can be challenging due to the susceptibility of the thioether side chain to oxidation. biotage.com
| Step | Description | Key Considerations |
| 1. Resin Preparation | The solid support (e.g., Wang or Rink amide resin) is swelled in an appropriate solvent like DMF. uci.edu | The choice of resin determines the C-terminal functionality of the final peptide (acid or amide). uci.edu |
| 2. N-terminal Deprotection | The temporary N-terminal protecting group (e.g., Fmoc) on the resin-bound amino acid or peptide is removed, typically with a solution of piperidine in DMF. uci.edu | Complete deprotection is crucial for efficient coupling in the next step. |
| 3. Coupling | This compound is added to the resin, and the coupling reaction is allowed to proceed. | The reaction is often monitored for completion using tests like the ninhydrin test. nih.govsemanticscholar.org Incomplete coupling may necessitate a second coupling step. nih.govsemanticscholar.org |
| 4. Washing | The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts. | Effective washing is essential for the purity of the final peptide. |
| 5. Repetition | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence. | The efficiency of each coupling step can be influenced by the specific amino acid being coupled and the growing peptide chain's sequence and length. nih.govsemanticscholar.org |
| 6. Cleavage and Deprotection | Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., containing trifluoroacetic acid). biotage.com | For methionine-containing peptides, cleavage cocktails often include scavengers to prevent oxidation of the methionine side chain. biotage.comlifetein.com |
The synthesis of complex peptides, such as those with multiple disulfide bonds, cyclic structures, or post-translational modifications, requires highly efficient and chemoselective coupling protocols. While NHS esters are effective, their coupling efficiency can be influenced by steric hindrance and the sequence of the growing peptide chain. nih.govsemanticscholar.org To address these challenges, various coupling reagents and additives have been developed to be used in conjunction with or as alternatives to pre-formed NHS esters.
Common strategies to enhance coupling efficiency include the use of carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form the active ester in situ. bachem.com Phosphonium and aminium/uronium salts, such as PyBOP, HBTU, and HATU, are also widely used as powerful coupling reagents that can improve reaction rates and yields, particularly in cases of difficult couplings. luxembourg-bio.compeptide.com
For methionine-containing peptides, a key challenge is the potential for epimerization at the α-carbon under basic conditions used during coupling, although this is less common than for some other amino acids. nih.gov Of greater concern is the oxidation of the methionine thioether to methionine sulfoxide (B87167), which can occur during synthesis and cleavage. biotage.com The development of specialized cleavage cocktails containing scavengers like thioanisole and 1,2-ethanedithiol is one approach to mitigate this side reaction. lifetein.com Furthermore, chemoselective ligation techniques, such as native chemical ligation, offer powerful methods for assembling large and complex peptides, including those containing methionine, by joining unprotected peptide fragments. thieme-connect.deresearchgate.net
| Coupling Reagent/Additive | Class | Key Features |
| DCC/DIC + HOBt/HOAt | Carbodiimide (B86325) + Additive | In situ formation of active esters; HOBt and HOAt suppress side reactions and racemization. bachem.com |
| PyBOP | Phosphonium Salt | Efficient coupling with low racemization; byproducts are generally easy to remove. peptide.com |
| HBTU/HATU | Aminium/Uronium Salt | Rapid and highly efficient coupling; HATU is particularly effective for sterically hindered amino acids. luxembourg-bio.com |
| TSTU | Uronium Salt | Used for forming activated N-hydroxysuccinimide esters and for couplings in aqueous solutions. peptide.com |
N-hydroxysuccinimide esters are not only pivotal in peptide synthesis but also serve as excellent reagents for the production of N-acylamino acids. researchgate.netresearchgate.net This is achieved by reacting an N-hydroxysuccinimide ester of a carboxylic acid with an unprotected amino acid. The high reactivity of the NHS ester allows for the selective acylation of the amino group under mild conditions. nih.govresearchgate.net
This method provides a convenient route to synthesize a wide range of N-acylamino acids, which are valuable compounds in various fields, including as intermediates in the synthesis of pharmaceuticals and as components of specialty materials. The reaction is generally high-yielding and avoids the harsh conditions or the need for protecting group strategies that are sometimes required with other acylation methods. nih.govgoogle.com
Functionalization and Bioconjugation of Biomolecules
The reactivity of N-hydroxysuccinimide esters with primary amines makes them ideal tools for the functionalization and bioconjugation of a wide array of biomolecules, including proteins and nucleic acids.
Covalent labeling is a powerful technique for studying the structure, function, and localization of biomolecules. NHS esters are among the most common amine-reactive reagents used for this purpose. They react with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins to form stable amide bonds. fluorofinder.com
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization of biomolecules in vitro and in living cells. Fluorescent dyes functionalized with an N-hydroxysuccinimide ester group can be readily conjugated to proteins and amine-modified nucleic acids. nih.govresearchgate.net
The general strategy for fluorescently labeling a protein containing a methionine residue, such as one synthesized using this compound, involves reacting the purified peptide or protein with a fluorescent dye-NHS ester conjugate. The reaction is typically carried out in a buffer at a slightly basic pH (around 8.3-8.5) to ensure that the target primary amines are deprotonated and thus nucleophilic. lumiprobe.com
Alternatively, recent advances have led to the development of methionine-specific bioconjugation strategies. nih.govresearchgate.netnih.gov These methods allow for the direct labeling of methionine residues, offering a higher degree of selectivity, especially for proteins with few or no accessible lysine residues. These techniques often involve the oxidation of the methionine thioether to a reactive intermediate that can then be captured by a nucleophilic probe. researchgate.net This approach can be used to attach fluorescent tags or other imaging probes directly to methionine-containing peptides. nih.gov
Covalent Labeling Strategies for Proteins and Nucleic Acids
Isotopic Labeling for Proteomics (e.g., TMT, iTRAQ)
There is no scientific literature to support the use of this compound as a reagent for isotopic labeling in proteomics methodologies like Tandem Mass Tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ). These techniques rely on reagents that react with primary amines on peptides or proteins to introduce isotopically labeled reporter ions. The presence of the benzyloxycarbonyl ("Z") protecting group on the amine of this compound prevents it from reacting with proteins or peptides in the manner required for these applications.
Site-Specific Modification of Proteins
The direct application of this compound for the site-specific modification of proteins is not documented in scientific research.
N-Terminal Functionalization Approaches
N-terminal functionalization of proteins using NHS esters typically involves reagents that can react with the free α-amine at the protein's N-terminus. Due to the "Z" protecting group on its own amine, this compound is not a suitable reagent for this purpose.
Engineering Chemoselective Reactivity via Thioester Intermediates
While N-hydroxysuccinimide esters can be converted into more chemoselective thioester intermediates for reaction with N-terminal cysteine residues, this strategy is employed with NHS esters of various functional groups intended for protein modification. There is no evidence to suggest that this compound is used in this context. Its primary function as a protected amino acid building block in peptide synthesis precludes its use as a direct protein modification agent.
Biotinylation and Polyethylene Glycol (PEG) Conjugation
Biotinylation and PEGylation are common bioconjugation techniques that utilize NHS esters of biotin or PEG to label proteins, respectively. These reactions target primary amines on the protein surface. This compound, being an N-protected amino acid, is not a reagent for either biotinylation or PEGylation.
Crosslinking for Structural and Interactional Analysis of Biological Macromolecules
Chemical crosslinking studies employ bifunctional reagents, often with NHS esters at both ends, to link interacting amino acid residues within a protein or between different proteins. This compound is a monofunctional reagent with a protected amine, making it unsuitable for crosslinking applications.
Immobilization and Surface Chemistry
The immobilization of proteins onto surfaces can be achieved by first modifying the surface with a chemical that can react with the protein. N-hydroxysuccinimide ester-activated surfaces are commonly used to covalently bind proteins via their primary amines. This compound is not used to create these activated surfaces. While it could theoretically be immobilized itself via its activated ester, the protected amine would prevent it from subsequently capturing other molecules in a way that is typically desired in protein immobilization strategies.
Covalent Coupling of Biomolecules to Solid Supports
The immobilization of biomolecules onto solid supports is a foundational technique in biotechnology, enabling the development of affinity chromatography matrices, solid-phase assays, and various diagnostic tools. N-hydroxysuccinimide esters are among the most effective reagents for this purpose due to their high reactivity toward primary amino groups present on proteins, peptides, and other biomolecules. nih.gov
The general mechanism involves the nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. nih.gov Surfaces intended for immobilization, such as glass slides, beads (e.g., agarose or magnetic), or gold nanoparticles, are typically functionalized to present primary amine groups. Subsequently, a reagent like this compound can be used to introduce the protected amino acid onto the surface.
While the primary application of this compound is in peptide synthesis, its chemical properties make it suitable for surface modification. By coupling it to an amine-functionalized solid support, a surface displaying Z-protected methionine residues is created. This modified surface could be used in subsequent synthetic steps or for specific binding applications where the methionine residue is a key recognition element. The process of peptide immobilization on NHS-terminated surfaces has been well-demonstrated, where the NHS group is released upon the formation of an amide bond between the surface and the peptide's primary amine. nih.gov
Table 1: Key Features of NHS Ester Chemistry for Covalent Immobilization
| Feature | Description |
| Reaction | Acylation of primary amines |
| Bond Formed | Stable amide linkage |
| Leaving Group | N-hydroxysuccinimide (NHS) |
| Conditions | Typically performed in aqueous or organic solvents at neutral to slightly alkaline pH |
| Application | Immobilization of proteins, peptides, and other amine-containing ligands |
Fabrication of Biosensors and Bioanalytical Platforms
The development of sensitive and specific biosensors relies on the effective attachment of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) to a transducer surface. NHS ester chemistry provides a robust and widely used method for creating these biofunctionalized surfaces. nih.gov The versatility of this bioconjugation approach allows for the development of sensing platforms for various biomarkers. nih.gov
In a typical biosensor fabrication process, a surface, such as a gold electrode, is functionalized with a self-assembled monolayer (SAM) that terminates in carboxylic acid groups. These groups are then activated using a carbodiimide (like EDC) and N-hydroxysuccinimide to form a reactive NHS ester-terminated surface. This activated surface readily reacts with primary amines (e.g., the ε-amino groups of lysine residues) on a protein or other biomolecule, anchoring it to the sensor.
This compound can be utilized in this context to modify either the sensor surface or the biorecognition molecule itself, introducing a specific chemical moiety. For instance, modifying a surface with this reagent would result in a platform presenting Z-protected methionine residues. This could be the basis for building more complex molecular architectures on the sensor surface. The ability to create specific surface chemistries is crucial for minimizing non-specific binding and enhancing the signal-to-noise ratio of the biosensor.
Polymer Science and Materials Chemistry
N-protected amino acid N-hydroxysuccinimide esters also play a significant role in the synthesis and modification of advanced polymers and materials.
Reactive polymers are macromolecules that contain functional groups capable of undergoing further chemical transformation. Polymers bearing NHS ester moieties are particularly valuable because they can be readily modified with a wide range of amine-containing molecules. These polymers are often synthesized by the polymerization of monomers that already contain the NHS ester group.
While this compound is not typically used as a monomer itself, the principle of incorporating active esters into polymer structures is well-established. For example, monomers like N-acryloxysuccinimide can be polymerized to create a polymer backbone with pendant NHS ester groups. These reactive polymers serve as scaffolds for the attachment of various functional molecules, including peptides, drugs, or signaling molecules, to create functional materials for biomedical and biotechnological applications.
Post-polymerization modification is a powerful strategy for creating complex and functional polymers without the need to synthesize custom monomers for each desired functionality. wiley-vch.de This approach involves first synthesizing a polymer with precursor functional groups (e.g., carboxylic acids) and then converting them into reactive intermediates, such as NHS esters. mdpi.com
The reaction of these active ester polymers with amines is one of the most frequently used post-polymerization modification strategies. wiley-vch.de A pre-formed polymer containing carboxylic acid side chains can be activated in situ with NHS and a coupling agent. Subsequently, an amine-containing molecule, such as an amino acid derivative, can be added to form a stable amide linkage with the polymer backbone.
In this context, this compound could theoretically be used to modify a polymer that has pendant amine groups, thereby attaching Z-methionine units along the polymer chain. More commonly, a polymer with carboxyl groups would be activated to an NHS ester, and then a molecule like L-methionine methyl ester could be attached. This method allows for the synthesis of polymers with precisely controlled compositions and functionalities, leading to advanced materials for applications like drug delivery and tissue engineering. mdpi.comnih.gov
Table 2: Comparison of Polymer Synthesis and Modification Strategies
| Strategy | Description | Advantages |
| Direct Polymerization of Active Monomers | Polymerizing monomers that already contain the reactive NHS ester group. | Direct incorporation of reactive sites; controlled monomer placement in copolymers. |
| Post-Polymerization Modification | Synthesizing a precursor polymer and subsequently activating it or reacting it with a functional molecule. | High versatility; allows for the use of a single precursor polymer to create a library of functional materials. wiley-vch.de |
Contributions to Natural Product and Complex Molecule Synthesis
The primary and most significant application of this compound is in the synthesis of peptides, which include many natural products and other complex molecules. nih.gov In peptide synthesis, the formation of an amide (peptide) bond between two amino acids requires the activation of the carboxylic acid group of one amino acid and the protection of the amino group of the other.
This compound is an ideal reagent for this purpose. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminus, preventing self-polymerization. The NHS ester provides a highly reactive "activated" carboxyl group that readily couples with the free amino group of another amino acid or peptide fragment. This reaction proceeds with high yield and minimal racemization, which is critical for producing biologically active peptides. chemrxiv.org The N-hydroxysuccinimide by-product is water-soluble and easily removed during purification. This N- to C-directional peptide synthesis strategy is a cornerstone of modern organic chemistry, enabling the construction of complex peptide chains with precise sequences. chemrxiv.org
Emerging Applications Leveraging Light-Induced Chemistry
Light-induced chemistry offers temporal and spatial control over chemical reactions, making it a powerful tool in materials science and chemical biology. nih.gov While N-hydroxysuccinimide esters are typically used in thermally driven reactions, the methionine residue itself is susceptible to photo-induced transformations. The sulfur atom in methionine can be involved in photo-oxidation reactions, which can be harnessed for specific applications. mdpi.com
Research in light-induced bioconjugation has emerged as a rapidly developing area, providing methods for labeling proteins and other biomolecules under mild conditions. nih.gov For example, light can be used to trigger the formation of specific covalent bonds at lysine or cysteine residues on native proteins. nih.gov Furthermore, studies on the photo-induced oxidation of methionine have detailed the radical pathways and final products formed upon exposure to light or other radiation, which is relevant to understanding protein stability and function. mdpi.com
However, the direct use of this compound as a photo-activatable reagent is not a conventional application. The established chemistry of this compound relies on the ground-state reactivity of the NHS ester. The intersection of this specific reagent with light-induced applications remains an area for potential future exploration, for instance, by designing systems where the Z-group could be photolabile or where the methionine residue is intended for subsequent photo-oxidation after incorporation into a larger molecule.
Enzyme Stabilization and Functionalization
The covalent modification of enzymes with N-protected amino acid N-hydroxysuccinimide esters, such as this compound, represents a strategic approach to enhance their stability and introduce novel functionalities. This technique primarily targets the primary amino groups of lysine residues and the N-terminus of the protein, forming stable amide bonds. The nature of the attached amino acid derivative can significantly influence the enzyme's properties by altering its surface chemistry, particularly the hydrophilic/hydrophobic balance.
The introduction of the Z-L-methionine moiety, which possesses a degree of hydrophobicity due to the benzyl group of the benzyloxycarbonyl (Z) protecting group and the thioether side chain of methionine, can modulate the enzyme's interaction with its microenvironment. This modification can lead to improved stability in non-aqueous solvents or at elevated temperatures. The principle behind this stabilization lies in the alteration of the protein's surface polarity. By introducing more hydrophobic groups, the enzyme may become more compatible with organic media, thereby preserving its native conformation and catalytic activity in such environments. Conversely, a controlled introduction of hydrophobic moieties can also enhance thermal stability in aqueous solutions by promoting favorable intramolecular interactions that rigidify the protein structure.
Research in the broader field of enzyme modification has demonstrated that altering the hydrophilic/hydrophobic balance on an enzyme's surface can have profound effects on its stability and activity. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies with other N-protected amino acid NHS esters can be extrapolated. For instance, the modification of α-chymotrypsin with both hydrophobic and hydrophilic compounds has been shown to stabilize the enzyme against denaturation in water-organic media. researchgate.netresearchgate.net
The functionalization aspect of using this compound lies in the unique properties of the methionine residue itself. The thioether group in methionine is susceptible to specific chemical modifications, such as oxidation to methionine sulfoxide or sulfone, and can also be a target for metal coordination. This opens up possibilities for post-modification functionalization, where the initially attached Z-L-methionine can serve as a handle for the subsequent attachment of other molecules, including reporters, crosslinkers, or other catalytic groups.
The impact of such modifications on enzyme kinetics and stability is highly dependent on the specific enzyme, the number of modified sites, and the location of these modifications. A comprehensive analysis often involves a combination of activity assays, thermal denaturation studies (e.g., using differential scanning calorimetry), and spectroscopic methods (e.g., circular dichroism) to probe changes in the enzyme's structure and function.
Below are hypothetical data tables illustrating the potential effects of modifying an enzyme with this compound, based on general principles of enzyme stabilization through chemical modification.
Table 1: Effect of Z-L-Methionine-NHS Ester Modification on the Thermal Stability of a Hypothetical Enzyme
| Degree of Modification (% of Lysines Modified) | Tm (°C) - Aqueous Buffer | Tm (°C) - 50% Acetonitrile |
| 0% (Native Enzyme) | 60.2 | 45.5 |
| 15% | 62.5 | 50.1 |
| 30% | 64.1 | 53.8 |
| 50% | 63.2 | 52.5 |
| 75% | 58.9 | 48.7 |
Tm (melting temperature) is a measure of the thermal stability of a protein.
Table 2: Kinetic Parameters of a Hypothetical Enzyme Before and After Modification with Z-L-Methionine-NHS Ester
| Enzyme Form | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Native Enzyme | 0.5 | 100 | 2.0 x 105 |
| Modified Enzyme (30% Lysine Modification) | 0.7 | 85 | 1.2 x 105 |
These tables illustrate that a moderate degree of modification can lead to an increase in thermal stability, both in aqueous and organic-aqueous environments. However, excessive modification might lead to a decrease in stability, potentially due to significant disruption of the native protein structure. Similarly, the catalytic efficiency (kcat/Km) might be slightly reduced upon modification, a common trade-off for enhanced stability. The specific outcomes would need to be determined empirically for each enzyme of interest.
Analytical and Characterization Techniques in N Hydroxysuccinimide Ester Research
Spectroscopic Methods for Structural and Purity Assessment
Spectroscopic techniques are fundamental in the study of NHS esters, providing detailed information about their molecular structure and the presence of impurities.
High-Resolution NMR Spectroscopy for Chiral Purity and Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds. For Z-L-methionine N-hydroxysuccinimide ester, both ¹H and ¹³C NMR are utilized to confirm the covalent structure by identifying the chemical environment of each proton and carbon atom. researchgate.netnih.gov The resulting spectra provide characteristic signals for the methionine side chain, the benzyloxycarbonyl (Z) protecting group, and the N-hydroxysuccinimide ester moiety. publish.csiro.au
Furthermore, NMR is crucial for assessing the chiral purity of the L-methionine derivative. Chiral discriminating agents can be employed to distinguish between enantiomers, ensuring that the stereochemistry of the starting amino acid is retained throughout the synthesis of the NHS ester. The absence of signals corresponding to the D-enantiomer confirms the high chiral purity of the this compound.
Below is a representative table of expected ¹H NMR chemical shifts for a related N-hydroxysuccinimide ester, illustrating the type of data obtained. researchgate.net
| Proton | Chemical Shift (ppm) |
| N-succinimide | 2.85 (s, 4H) |
| Palmitoyl CH₂ | 1.25-1.65 (m) |
| Palmitoyl CH₃ | 0.88 (t) |
| Interactive Table 1: Representative ¹H NMR data for an N-acyl chitosan (B1678972) N-hydroxysuccinimide ester derivative. |
UV-Vis and Infrared Spectroscopy for Reaction Monitoring and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions involving NHS esters. The N-hydroxysuccinimide group has a characteristic UV absorbance that can be monitored to follow the progress of a reaction. For instance, the hydrolysis of an NHS ester can be tracked by measuring the increase in absorbance at approximately 260 nm, which corresponds to the release of the NHS leaving group. thermofisher.comresearchgate.net This technique allows for the determination of reaction kinetics and the stability of the NHS ester under various conditions. nih.gov
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. fiveable.me The presence of the ester is confirmed by characteristic stretching vibrations of the carbonyl (C=O) groups. Specifically, the succinimidyl ester exhibits two distinct C=O stretching bands, often appearing around 1736 cm⁻¹ and 1775 cm⁻¹. researchgate.net The urethane (B1682113) C=O of the Z-group and other characteristic peaks for the methionine backbone also appear in the spectrum, providing a molecular fingerprint of the compound. researchgate.net Changes in the IR spectrum, such as the disappearance of the NHS ester peaks and the appearance of an amide peak, can be used to monitor the reaction of the ester with an amine. acs.org
| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |
| N-O (succinimide) | ~1660 |
| C=O (succinimide) | ~1700, ~1736, ~1775 |
| Amide I (product) | ~1639 |
| Amide II (product) | ~1541 |
| Interactive Table 2: Key Infrared (IR) absorption bands for N-hydroxysuccinimide esters and their aminolysis products. researchgate.netresearchgate.net |
Chromatographic and Mass Spectrometric Profiling
Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound and for identifying its reaction products with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) for Purity and Racemization Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. Reversed-phase HPLC is commonly used to separate the target compound from starting materials, byproducts, and degradation products. usp.org A sensitive HPLC method was developed for the impurity profiling of L-methionine using a mixed-mode column that combines reversed-phase and cation exchange mechanisms. nih.gov This method demonstrated high precision and accuracy, with detection limits in the microgram per milliliter range. nih.govresearchgate.net
HPLC is also a critical tool for detecting and quantifying any racemization that may have occurred during the synthesis or storage of the NHS ester. science.gov Chiral HPLC columns can separate the L- and D-enantiomers, allowing for the precise determination of the enantiomeric excess. The quantification of the free N-hydroxysuccinimide, a common impurity resulting from hydrolysis, can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). d-nb.inforsc.orgresearchgate.netrsc.org
| Parameter | Value | Reference |
| Limit of Detection | 0.06–0.30 µg/mL | nih.gov |
| Limit of Quantification | 0.30–0.75 µg/mL | nih.gov |
| Linearity Range | 0.3–30.0 µg/mL | nih.gov |
| Recovery | 96.0–121.4% | nih.gov |
| Interactive Table 3: Validation parameters for a representative HPLC method for L-methionine impurity profiling. nih.gov |
High-Resolution Mass Spectrometry for Reaction Product Identification and Kinetic Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous identification of this compound and its reaction products. science.gov Techniques like electrospray ionization (ESI) are used to gently ionize the molecules, which are then analyzed to determine their exact mass-to-charge ratio. researchgate.net This information is used to confirm the elemental composition of the parent compound and to identify products of its reaction with nucleophiles, such as amines, by detecting the mass of the resulting amide. nih.gov
Tandem mass spectrometry (MS/MS) can further be used to structurally characterize the reaction products by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net This provides valuable information about the connectivity of the molecule. Furthermore, mass spectrometry has proven to be a sensitive and rapid analytical tool for studying the kinetics of reactions involving NHS esters, such as their pH-dependent reaction with peptides. jyi.org
Surface Characterization Techniques for Immobilization Studies (e.g., XPS, IR-ERS, Contact Angle)
When this compound or similar NHS esters are used to modify surfaces for biomolecule immobilization, a different set of analytical techniques is required to characterize the modified surface. nih.govnih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. researchgate.net XPS can confirm the successful immobilization of the NHS ester by detecting the presence of nitrogen and sulfur from the methionine and NHS groups. acs.orgnih.gov It can also be used to monitor the subsequent reaction with an amine-containing molecule by observing changes in the N(1s) and O(1s) core level spectra. acs.orgnih.gov
Infrared Reflection-Absorption Spectroscopy (IR-ERS or IRAS) is an adaptation of IR spectroscopy for studying thin films on reflective surfaces. wellesley.edunih.govarxiv.orgpnnl.gov It is highly sensitive to the vibrational modes of the adsorbed molecules and can be used to monitor the immobilization process and the subsequent reaction in real-time. acs.org For example, the disappearance of the characteristic NHS ester carbonyl bands and the appearance of amide bands can be tracked to study the kinetics of surface reactions. acs.orgnih.gov
Contact Angle Measurement assesses the wettability of a surface, which is affected by its chemical composition. biolinchina.comcreative-biostructure.combiolinscientific.com The immobilization of an NHS ester onto a surface will change its hydrophobicity, leading to a measurable change in the contact angle of a water droplet on the surface. eag.comeag.com This simple yet effective technique can provide qualitative and quantitative information about the success of the surface modification. eag.comeag.com
| Technique | Information Obtained | Application in NHS Ester Research |
| XPS | Elemental composition, chemical states | Confirming immobilization, monitoring surface reactions |
| IR-ERS/IRAS | Vibrational modes of surface species | Real-time monitoring of immobilization and subsequent reactions |
| Contact Angle | Surface wettability/hydrophobicity | Assessing the success and uniformity of surface modification |
| Interactive Table 4: Overview of surface characterization techniques for immobilization studies involving N-hydroxysuccinimide esters. |
Future Research Directions and Uncharted Territories for Z L Methionine N Hydroxysuccinimide Ester and Analogues
Development of Next-Generation Reagents with Enhanced Selectivity and Reactivity
A primary challenge with conventional NHS esters is achieving site-specific modification on complex proteins that possess numerous lysine (B10760008) residues and a single N-terminus. rsc.orgescholarship.org The high reactivity of NHS esters can lead to a heterogeneous mixture of products, where the reagent has attached to multiple sites on the protein. escholarship.org Furthermore, NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency. thermofisher.comnih.govthermofisher.com Future research is focused on creating next-generation reagents that overcome these limitations.
Enhanced selectivity can be pursued by modulating the reactivity of the ester. While Z-L-methionine N-hydroxysuccinimide ester is primarily reactive towards amines, studies have shown that NHS esters can also react with other nucleophilic residues like serine, threonine, and tyrosine, particularly when influenced by adjacent amino acids or specific pH conditions. nih.gov Developing analogues with altered electronic and steric properties could fine-tune this reactivity, either to suppress these side reactions or to intentionally target alternative residues under specific conditions. For instance, incorporating electron-withdrawing or -donating groups into the succinimidyl ring or the Z-protecting group could modulate the electrophilicity of the ester carbonyl carbon, thereby altering its reaction kinetics and selectivity profile.
Another avenue involves replacing the NHS ester with alternative activating groups that offer improved stability or different reactivity profiles. While not direct analogues of the methionine compound, exploring other reagents for amine modification provides a blueprint for future designs.
| Reagent Class | Mechanism/Advantage | Potential for Methionine Analogues |
| Sulfonyl Fluorides | Highly chemoselective for primary amines, forming stable sulfonamide bonds. Less prone to hydrolysis than NHS esters. escholarship.org | Developing a Z-L-methionine sulfonyl fluoride (B91410) could provide a more stable and selective alternative for amine conjugation. |
| Iminoboronates | Reversibly react with amines, offering a "catch and release" mechanism or stable conjugation under specific conditions. escholarship.org | An iminoboronate analogue could be designed for applications requiring reversible peptide modification. |
| Flow Chemistry Protocols | Utilizing continuous-flow reactors can improve selectivity by precisely controlling reaction times and stoichiometry, minimizing side reactions and heterogeneity. escholarship.org | Applying flow chemistry to reactions with Z-L-methionine NHS ester can enhance the homogeneity of the resulting bioconjugates. |
Future work will likely focus on creating a portfolio of methionine-based reagents where the activating group is tailored to the specific application, whether the goal is maximum stability, enhanced selectivity, or even stimuli-responsive cleavage.
Exploration of Novel Bioconjugation Targets and Methodologies
While the primary target for this compound is the amine group, the future of bioconjugation lies in accessing a wider array of functional groups on biomolecules. This allows for the modification of proteins that may lack accessible lysines or when the N-terminus is blocked. Research into novel targets for analogues of Z-L-methionine NHS ester is a key area of exploration. This involves designing new reactive moieties that can be appended to the Z-L-methionine scaffold.
The development of methods to modify less-targeted amino acids is a rapidly growing field. thermofisher.com These strategies provide orthogonal handles for multi-functionalization, where different parts of a protein can be modified with distinct payloads.
| Novel Target Residue | Emerging Methodology | Relevance for Methionine Analogues |
| Tyrosine | Tyrosine-Click Chemistry: Utilizes cyclic diazodicarboxamide derivatives that react with the phenol (B47542) ring of tyrosine. nih.gov | A Z-L-methionine analogue bearing a diazodicarboxamide group could enable direct and selective linkage to tyrosine residues. |
| Carboxylic Acids (Asp, Glu) | Carbodiimide (B86325) Activation: Use of activating agents like EDC to form a reactive intermediate that can be captured by a nucleophilic probe. thermofisher.com | A Z-L-methionine analogue containing a nucleophilic group (e.g., a hydrazine) could be designed to target activated carboxyl groups on proteins. |
| Cysteine | Thiol-ene/Thiol-yne Chemistry: Reaction of the cysteine thiol with maleimides or other Michael acceptors. glenresearch.com | While not a direct modification, a bifunctional linker with a maleimide (B117702) on one end and a Z-L-methionine on the other allows for cysteine-specific conjugation. |
| Non-canonical Amino Acids | Genetic Code Expansion: Incorporating unnatural amino acids (UAAs) with unique functional groups (e.g., azides, alkynes, ketones) into proteins. glenresearch.com | Z-L-methionine NHS ester can be used to modify UAAs that contain a primary amine, while analogues can be designed to react with other UAA functional groups. |
Furthermore, enzymatic approaches are emerging as a powerful tool for site-specific modification. escholarship.org Enzymes like sortase or transglutaminase can recognize specific peptide sequences and catalyze the formation of a new bond. A future strategy could involve designing a Z-L-methionine-containing peptide substrate for these enzymes, enabling precise, enzyme-directed incorporation into a target protein.
Integration with Orthogonal Chemical Reactions for Multifunctional Architectures
The construction of complex, multifunctional biomolecular architectures—such as antibody-drug conjugates (ADCs) or multi-modal imaging agents—requires the use of orthogonal chemical reactions. These are reactions that proceed in the same pot without interfering with one another. A significant future direction for this compound is its incorporation into heterobifunctional linkers that enable such multi-step conjugations.
The core principle is to create a molecule where one end can participate in one type of chemistry and the other end in a completely different, non-competing reaction. NHS ester chemistry is often paired with "click chemistry" reactions due to their high efficiency and bioorthogonality. acs.orgrsc.org
| Orthogonal Reaction Pair | Description | Application with Methionine Reagents |
| NHS Ester + SPAAC | Strain-Promoted Alkyne-Azide Cycloaddition: A copper-free click reaction between a strained alkyne (e.g., DBCO) and an azide. rsc.orgnih.gov | A linker containing Z-L-methionine, an NHS ester, and a DBCO group could be synthesized. The Z-L-methionine could be incorporated into a peptide, and the NHS ester used to attach a payload, leaving the DBCO available for a final click reaction. |
| NHS Ester + IEDDA | Inverse-Electron-Demand Diels-Alder: A rapid reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO). acs.org | A Z-L-methionine-tetrazine conjugate could be prepared. After its incorporation, a TCO-functionalized molecule (like a fluorescent dye or drug) could be attached in a secondary step. |
| NHS Ester + Thiol-Maleimide | Michael Addition: The reaction of a thiol (from a cysteine residue) with a maleimide group. | A heterobifunctional linker featuring an NHS ester and a maleimide allows for the specific conjugation to both a lysine and a cysteine residue on the same or different proteins. A Z-L-methionine can be part of the payload attached via the NHS ester. |
By using this compound as a foundational component in these multifunctional systems, researchers can assemble highly complex and precisely defined bioconjugates. This enables the creation of therapeutic and diagnostic tools with enhanced properties, such as targeted drug delivery combined with a trackable imaging agent.
In Silico Modeling and Predictive Analytics for Reaction Optimization
The complexity of bioconjugation reactions makes empirical optimization a time-consuming and resource-intensive process. A major frontier in chemical synthesis is the use of in silico modeling and predictive analytics to rationalize and accelerate this process. frontiersin.orgnih.gov These computational tools can provide atomistic-level insights into reaction mechanisms, predict reactivity and selectivity, and guide the design of next-generation reagents.
Molecular Dynamics (MD) simulations can be used to model the interaction of this compound or its analogues with a target protein. nih.gov By simulating the dynamic movement of the molecules in a solvated environment, researchers can:
Predict Binding Sites: Identify which amine groups on a protein are most accessible to the reagent. nih.gov
Analyze Conformational Changes: Understand how the binding of the reagent might alter the protein's structure and function. acs.org
Model Peptide Interactions: Simulate how a peptide containing Z-L-methionine interacts with its biological target. mst.edu
Quantum Mechanics (QM) and Density Functional Theory (DFT) calculations can elucidate the reaction mechanism itself. These methods can be used to:
Calculate Activation Barriers: Determine the energy required for the aminolysis reaction versus the competing hydrolysis reaction, helping to predict reaction rates and efficiency. acs.org
Analyze Transition States: Model the structure of the tetrahedral intermediate formed during the reaction, providing insights into steric and electronic factors that govern selectivity. nih.gov
Predict Reactivity: A structure-reactivity study can correlate the electronic properties of different NHS ester analogues with their reaction rates, guiding the design of more efficient reagents. acs.org
Quantitative Structure-Activity Relationship (QSAR) models and Machine Learning (ML) represent a higher level of predictive power. By training algorithms on large datasets of reaction outcomes, it is possible to develop models that can:
Predict Hydrolysis Rates: Develop QSAR models that predict the stability of new ester analogues in aqueous buffers. researchgate.net
Forecast Site-Selectivity: Use ML to predict which lysine on a given protein is most likely to react based on a combination of factors like solvent accessibility, local pKa, and neighboring residues. acs.org
Accelerate Discovery: Employ ML to screen virtual libraries of potential reagents to identify candidates with desired properties (e.g., high reactivity, high selectivity) before they are synthesized in the lab. acs.org
The integration of these computational approaches will be crucial for optimizing the use of this compound and accelerating the development of its more advanced analogues.
Sustainable and Scalable Production of High-Purity N-Protected Amino Acid N-Hydroxysuccinimide Esters
The principles of "green chemistry" are becoming increasingly important in the pharmaceutical and chemical industries to reduce environmental impact and manufacturing costs. nih.govacs.org The production of specialty reagents like this compound is an area ripe for innovation in sustainability and scalability.
Traditional peptide synthesis and reagent production often rely on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) and generate significant chemical waste. Future research is focused on developing greener, more efficient manufacturing processes.
| Green Chemistry Approach | Description | Impact on Production |
| Green Solvents | Replacing hazardous solvents with more environmentally benign alternatives. nih.gov | The use of solvents like 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or γ-Valerolactone (GVL) in the synthesis and purification steps can reduce toxicity and waste. nih.govacs.org |
| Continuous-Flow Synthesis | Moving from traditional batch reactors to continuous-flow systems where reagents are mixed in small, efficient microreactors. | Flow synthesis allows for better control over reaction conditions, shorter reaction times, higher yields, and reduced waste, making the process more scalable and safer. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org | Developing catalytic methods, such as palladium-catalyzed carbonylation, for NHS ester synthesis can improve atom economy compared to traditional carbodiimide-based coupling, which generates urea (B33335) byproducts. |
| Enzymatic Synthesis | Using enzymes as catalysts for specific reaction steps. | Lipases have been shown to catalyze the synthesis of certain amino acid esters under mild, green conditions, offering a potential alternative to purely chemical methods. |
| Reduced Use of Protecting Groups | Developing synthetic strategies that require fewer protection/deprotection steps. | Direct asymmetric hydrogenation of unprotected enamines is an example of a strategy that simplifies synthesis and reduces waste from protecting group chemistry. |
By implementing these green chemistry principles, the production of high-purity this compound and other N-protected amino acid esters can become more sustainable, cost-effective, and scalable, meeting the growing demands of the biotechnology and pharmaceutical industries. researchgate.net
Q & A
Q. How is Z-L-methionine N-hydroxysuccinimide ester synthesized, and what purification methods are recommended?
Methodology :
- Synthesis : The compound is typically synthesized via carbodiimide-mediated coupling. A general protocol involves reacting Z-L-methionine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF). The reaction proceeds at room temperature for 4–6 hours, forming the NHS ester via an O-acylisourea intermediate .
- Purification : Post-reaction, the by-product N,N'-dicyclohexylurea (DCU) is removed by filtration. The crude product is purified using silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization. Yield and purity are confirmed via ESI-MS and NMR spectroscopy .
Q. What are the primary applications of Z-L-methionine NHS ester in protein modification?
Methodology :
- Lysine Conjugation : The NHS ester reacts with primary amines (ε-amino groups of lysine residues) in proteins under mildly alkaline conditions (pH 7.5–8.5). This forms stable amide bonds, enabling site-specific labeling or crosslinking. Applications include:
- Fluorescent labeling for imaging (e.g., TMR derivatives in spectroscopic studies) .
- Bioconjugation in antibody-drug conjugates (ADCs) or enzyme-linked assays .
- Controlled Reaction : Use a 5–10-fold molar excess of the NHS ester to ensure complete conjugation while minimizing hydrolysis .
Q. What safety protocols should be followed when handling Z-L-methionine NHS ester?
Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
- Storage : Store desiccated at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance conjugation efficiency?
Methodology :
- pH Control : Maintain pH 8.0–8.5 (e.g., using 0.1 M sodium bicarbonate buffer) to deprotonate lysine amines (pKa ~10.5) while minimizing NHS ester hydrolysis .
- Stoichiometry : Use a 1:10 molar ratio (protein:NHS ester) for high-density labeling. For controlled conjugation (e.g., 1–2 labels per protein), reduce the ratio to 1:2 .
- Temperature : Conduct reactions at 4°C for heat-sensitive proteins to reduce aggregation .
Q. How do competing nucleophiles (e.g., Tris buffer) affect conjugation, and how can specificity be improved?
Methodology :
- Buffer Selection : Avoid amine-containing buffers (e.g., Tris, glycine). Use HEPES or PBS (pH 7.4–8.5) to prevent side reactions .
- Quenching : After conjugation, add excess glycine or Tris (pH 8.0) to quench unreacted NHS esters. Dialyze or use size-exclusion chromatography to remove small-molecule by-products .
Q. What analytical techniques are recommended to quantify conjugation efficiency and validate product integrity?
Methodology :
- Mass Spectrometry : MALDI-TOF or ESI-MS to measure mass shifts (e.g., +341.38 Da for biotinylation) .
- Spectroscopy : UV-Vis (for chromophore-tagged conjugates) or fluorescence assays (e.g., TMR derivatives) .
- HPLC : Reverse-phase chromatography (C18 column, gradient: 0.1% TFA in water/acetonitrile) to separate conjugated and unconjugated species .
Q. How can hydrolysis and storage stability issues be mitigated?
Methodology :
Q. How do structural modifications (e.g., spacer arm length) impact crosslinking efficiency?
Methodology :
- Spacer Design : Use bifunctional NHS esters (e.g., suberic acid bis-NHS ester, 8-atom spacer) to balance solubility and reactivity. Longer spacers (e.g., 12-atom) improve accessibility for large proteins .
- Solubility : Add detergents (e.g., 0.1% Tween-20) for hydrophobic NHS esters to prevent aggregation .
Q. What strategies resolve low-yield synthesis or side-product formation?
Methodology :
- Coupling Agent Activity : Ensure fresh DCC and pre-activate the carboxylic acid (Z-L-methionine) for 30 minutes before adding NHS .
- Side-Product Removal : Use DCU precipitation in cold ether or centrifugal filtration .
Q. How can conjugation heterogeneity (e.g., multiple lysine modifications) be minimized?
Methodology :
- Site-Directed Mutagenesis : Replace non-essential lysines with arginines to limit reactive sites .
- Controlled Stoichiometry : Use substoichiometric NHS ester ratios (1:1–1:3) and short reaction times (30–60 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
